1-Chloro-3-fluoro-2-[(4-chloro-3-fluorophenyl)sulfanylmethyl]benzene
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Overview
Description
1-Chloro-3-fluoro-2-[(4-chloro-3-fluorophenyl)sulfanylmethyl]benzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of chlorine and fluorine atoms attached to a benzene ring, along with a sulfanylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-3-fluoro-2-[(4-chloro-3-fluorophenyl)sulfanylmethyl]benzene can be achieved through several synthetic routes. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is known for its mild and functional group-tolerant reaction conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of the industrial production methods may vary depending on the manufacturer and the intended application of the compound.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-3-fluoro-2-[(4-chloro-3-fluorophenyl)sulfanylmethyl]benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the benzene ring can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include n-butyllithium, which can react with the compound to yield bicycloadducts via trapping of intermediate benzynes . Other reagents and conditions may vary depending on the specific reaction being carried out.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, substitution reactions can lead to the formation of various substituted benzene derivatives.
Scientific Research Applications
1-Chloro-3-fluoro-2-[(4-chloro-3-fluorophenyl)sulfanylmethyl]benzene has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may be used in studies related to the interaction of aromatic compounds with biological systems.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Chloro-3-fluoro-2-[(4-chloro-3-fluorophenyl)sulfanylmethyl]benzene involves its interaction with molecular targets and pathways within a given system. The specific molecular targets and pathways can vary depending on the application. For example, in biological systems, the compound may interact with enzymes or receptors, leading to specific biochemical effects.
Comparison with Similar Compounds
Similar Compounds
1-Chloro-3-fluorobenzene: A simpler compound with similar functional groups but lacking the sulfanylmethyl group.
1-Chloro-4-fluorobenzene: Another similar compound with the chlorine and fluorine atoms in different positions on the benzene ring.
Uniqueness
1-Chloro-3-fluoro-2-[(4-chloro-3-fluorophenyl)sulfanylmethyl]benzene is unique due to the presence of both chlorine and fluorine atoms along with a sulfanylmethyl group, which imparts distinct chemical properties and reactivity compared to simpler aromatic compounds.
Properties
IUPAC Name |
1-chloro-2-[(4-chloro-3-fluorophenyl)sulfanylmethyl]-3-fluorobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2F2S/c14-10-2-1-3-12(16)9(10)7-18-8-4-5-11(15)13(17)6-8/h1-6H,7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSFRSZCANHEURO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CSC2=CC(=C(C=C2)Cl)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2F2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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